molecular formula C11H20N2O3 B7927883 [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid

Cat. No.: B7927883
M. Wt: 228.29 g/mol
InChI Key: GMAXREDJPROQPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid typically involves the following steps:

    Formation of the Acetylamino Group: The initial step involves the acetylation of cyclohexylamine to form 4-acetylamino-cyclohexylamine. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.

    Methylation: The next step involves the methylation of the amino group using methyl iodide in the presence of a base like sodium hydride.

    Introduction of the Acetic Acid Moiety: The final step involves the reaction of the methylated product with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the acetylamino group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and acetylamino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The acetylamino and methylamino groups play a crucial role in these interactions, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid can be compared with similar compounds such as:

    N-Acetylglycine: Similar in structure but lacks the cyclohexyl and methylamino groups.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the acetylamino and acetic acid moieties.

    N-Methylglycine (Sarcosine): Contains the methylamino group but lacks the cyclohexyl and acetylamino groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-acetamidocyclohexyl)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)12-9-3-5-10(6-4-9)13(2)7-11(15)16/h9-10H,3-7H2,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAXREDJPROQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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